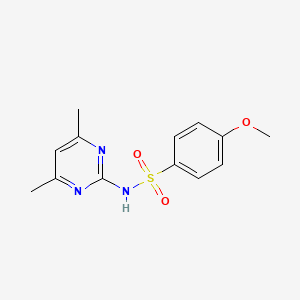

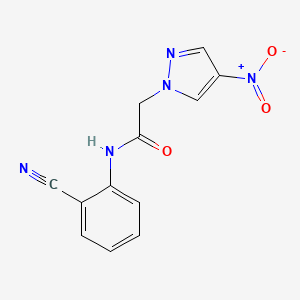

![molecular formula C11H16N2O5S2 B5540286 N-[4-(4-吗啉磺酰基)苯基]甲磺酰胺](/img/structure/B5540286.png)

N-[4-(4-吗啉磺酰基)苯基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide is a chemical compound synthesized through specific reactions and characterized by unique molecular and chemical properties. While specific studies on this compound are limited, the following information is derived from research on closely related compounds.

Synthesis Analysis

The synthesis of similar sulfonamide compounds typically involves cross-coupling reactions. For instance, a related compound, N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, was synthesized using Sonogashira cross-coupling of specific precursors (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific bonding and spatial arrangements. For example, studies on similar molecules have utilized methods like X-ray diffraction to determine structural details (Binkowska et al., 2009).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, influencing their chemical properties. A study on a related compound, bis(phenylsulfonyl)methane, examined its response in the formation of complexes with organic bases, indicating the potential chemical reactivity of N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide (Glidewell, Lightfoot, & Patterson, 1995).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, can be inferred from studies on similar compounds. For example, the study of N-(3,4-Dimethylphenyl)methanesulfonamide offers insights into the crystalline structure and packing of molecules in the solid state, which might be relevant for N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide as well (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability, are crucial for understanding this compound's behavior in various conditions. Insights can be gained from studies on similar sulfonamide compounds, like the modulation of antibiotic activity of 4-(Phenylsulfonyl) morpholine, another sulfonamide compound (Oliveira et al., 2015).

科学研究应用

抗菌和调节活性

一项研究重点介绍了与 N-[4-(4-吗啉磺酰基)苯基]甲磺酰胺密切相关的化合物 4-(苯磺酰基)吗啉对标准和多重耐药菌株的抗菌和调节活性。当该化合物与抗生素结合使用时,显示出显着的调节作用,降低了对耐药菌株的最小抑菌浓度,表明在克服抗菌素耐药性方面具有潜在应用 (Oliveira 等人,2015 年).

碳酸酐酶抑制

对芳香磺酰胺抑制剂(包括与 N-[4-(4-吗啉磺酰基)苯基]甲磺酰胺类似的衍生物)的研究表明,它们在抑制碳酸酐酶同工酶方面很有效。这些化合物在不同同工酶中显示出纳摩尔半数最大抑制浓度,表明它们在设计用于治疗应用的抑制剂方面很有用 (Supuran 等人,2013 年).

酶反应调节

一项关于与 N-[4-(4-吗啉磺酰基)苯基]甲磺酰胺密切相关的甲磺酰氟的研究发现,取代的铵离子可以调节其与乙酰胆碱酯酶反应的速率。这一发现为理解酶抑制和设计具有特定反应速率的酶抑制剂开辟了道路 (Kitz 和 Wilson,1963 年).

合成和结构研究

含有甲磺酰胺基团的化合物的合成和结构表征已因其在药物化学和药物设计中的潜在应用而受到探索。例如,N-(2-苯氧基-4-(3-苯氧基丙-1-炔基)苯基)甲磺酰胺的合成证明了交叉偶联反应在创建具有潜在治疗应用的复杂分子中的效用 (Durgadas 等人,2012 年).

亲电反应和药物化学

对磺酰胺在药物化学中的反应性和应用的研究揭示了 N-[4-(4-吗啉磺酰基)苯基]甲磺酰胺衍生物在合成具有生物活性的分子中的潜力。例如,对甲磺酸酯选择性水解的研究阐明了可用于药物合成和纯化过程的化学选择性反应 (Chan 等人,2008 年).

属性

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S2/c1-19(14,15)12-10-2-4-11(5-3-10)20(16,17)13-6-8-18-9-7-13/h2-5,12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEIMZUOKDIVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({4-[(Methylsulfonyl)amino]phenyl}sulfonyl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

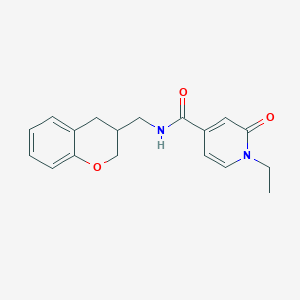

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)

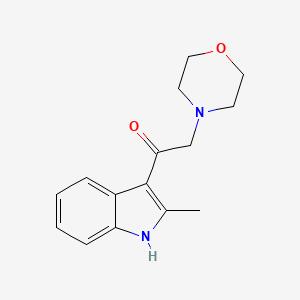

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

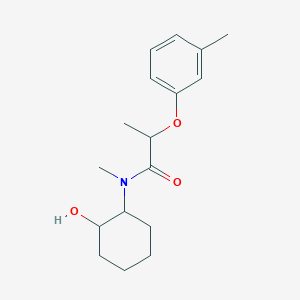

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)